molecular formula C17H16OS B1267041 2,6-Diphenyl-tetrahydro-thiopyran-4-one CAS No. 37014-01-0

2,6-Diphenyl-tetrahydro-thiopyran-4-one

Cat. No.: B1267041
CAS No.: 37014-01-0
M. Wt: 268.4 g/mol
InChI Key: PPJHHCQGZVIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenyl-tetrahydro-thiopyran-4-one is a useful research compound. Its molecular formula is C17H16OS and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-diphenylthian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJHHCQGZVIWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958188
Record name 2,6-Diphenylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37014-01-0
Record name 2,6-Diphenyl-thiacyclohexanone-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diphenylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism by which DPDT inhibits corrosion?

A1: DPDT functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. [, ] The compound adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive environment and the metal. [, ] This adsorption process follows the Langmuir adsorption isotherm model. [, ]

Q2: Have computational studies been used to investigate the relationship between the structure of DPDT and its inhibition efficiency?

A2: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) basis set level have been employed to explore the correlation between the molecular structure of DPDT and its corrosion inhibition efficiency. [, ] These calculations have provided valuable insights into various quantum chemical parameters, including EHOMO, ELUMO, energy gap (ΔE), hardness (η), softness (S), dipole moment (μ), and others. [, ] Analyzing these parameters helps to understand how the electronic and structural features of DPDT contribute to its ability to inhibit corrosion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.